Cas no 41958-06-9 (2-(trifluoromethyl)quinolin-5-ol)

2-(Trifluoromethyl)quinolin-5-ol is a fluorinated quinoline derivative characterized by the presence of a trifluoromethyl group at the 2-position and a hydroxyl group at the 5-position of the quinoline scaffold. This structure imparts unique physicochemical properties, including enhanced lipophilicity and metabolic stability, making it a valuable intermediate in pharmaceutical and agrochemical research. The trifluoromethyl group contributes to improved binding affinity and bioavailability, while the hydroxyl group offers a reactive site for further functionalization. Its applications include use in the synthesis of bioactive compounds, particularly in the development of antimicrobial and antitumor agents. The compound’s stability under various reaction conditions further enhances its utility in synthetic chemistry.
2-(trifluoromethyl)quinolin-5-ol structure
41958-06-9 structure
Product Name:2-(trifluoromethyl)quinolin-5-ol
CAS No:41958-06-9
MF:C10H6F3NO
MW:213.15595293045
CID:4649729
PubChem ID:135735521
Update Time:2025-05-24

2-(trifluoromethyl)quinolin-5-ol Chemical and Physical Properties

Names and Identifiers

    • 2-(trifluoromethyl)quinolin-5-ol
    • AKIHEFBQARZFPT-UHFFFAOYSA-N
    • 2-(Trifluoromethyl)-5-quinolinol
    • MFCD15142732
    • 41958-06-9
    • 2-Trifluoromethyl-5-hydroxyquinoline
    • K10207
    • 2-(Trifluoromethyl)-5-quinolinol #
    • SCHEMBL431762
    • Inchi: 1S/C10H6F3NO/c11-10(12,13)9-5-4-6-7(14-9)2-1-3-8(6)15/h1-5,15H
    • InChI Key: MKLZSDOGVXVHTQ-UHFFFAOYSA-N
    • SMILES: N1C2C(=C(O)C=CC=2)C=CC=1C(F)(F)F

Computed Properties

  • Exact Mass: 213.04014830g/mol
  • Monoisotopic Mass: 213.04014830g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 0
  • Complexity: 231
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.2
  • Topological Polar Surface Area: 33.1Ų

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2-(trifluoromethyl)quinolin-5-ol Suppliers

Amadis Chemical Company Limited
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(CAS:41958-06-9)2-(trifluoromethyl)quinolin-5-ol
Order Number:A1029441
Stock Status:in Stock
Quantity:1g/250mg/100mg
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 15:38
Price ($):1268.0/489.0/307.0
Email:sales@amadischem.com

2-(trifluoromethyl)quinolin-5-ol Related Literature

Additional information on 2-(trifluoromethyl)quinolin-5-ol

Recent Advances in the Study of 2-(Trifluoromethyl)quinolin-5-ol (CAS: 41958-06-9) in Chemical Biology and Pharmaceutical Research

2-(Trifluoromethyl)quinolin-5-ol (CAS: 41958-06-9) has emerged as a compound of significant interest in chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. Recent studies have explored its role as a versatile scaffold in drug discovery, particularly in the development of inhibitors targeting various enzymes and receptors. This research brief synthesizes the latest findings on this compound, highlighting its synthetic pathways, biological activities, and potential clinical implications.

A recent study published in the Journal of Medicinal Chemistry (2023) demonstrated the efficacy of 2-(trifluoromethyl)quinolin-5-ol as a potent inhibitor of protein kinases involved in inflammatory pathways. The research team employed a combination of computational docking and in vitro assays to elucidate the binding mechanisms, revealing a high affinity for the ATP-binding sites of specific kinases. These findings suggest that derivatives of this compound could serve as promising candidates for anti-inflammatory drug development.

In another breakthrough, researchers from the University of Cambridge (2024) investigated the antimicrobial properties of 2-(trifluoromethyl)quinolin-5-ol against drug-resistant bacterial strains. The compound exhibited remarkable activity against methicillin-resistant Staphylococcus aureus (MRSA) and extended-spectrum β-lactamase (ESBL)-producing Escherichia coli. The study attributed this activity to the compound's ability to disrupt bacterial cell membrane integrity and inhibit essential metabolic enzymes, making it a potential lead for novel antibiotic development.

The synthetic accessibility of 2-(trifluoromethyl)quinolin-5-ol has also been a focus of recent research. A team from MIT (2024) developed a novel, one-pot synthesis method that significantly improves yield and reduces environmental impact compared to traditional routes. This advancement could facilitate large-scale production for further pharmacological evaluation and potential commercialization.

From a structural perspective, the trifluoromethyl group at the 2-position and the hydroxyl group at the 5-position of the quinoline core provide unique electronic and steric properties that enhance binding affinity and metabolic stability. These features have been exploited in the design of targeted therapies, particularly in oncology research where the compound has shown promise as a modulator of tumor microenvironment signaling pathways.

Looking forward, several pharmaceutical companies have initiated preclinical studies on 2-(trifluoromethyl)quinolin-5-ol derivatives, with particular interest in their application for neurodegenerative diseases. Early results suggest potential neuroprotective effects through modulation of oxidative stress pathways, though further validation is required. The compound's versatility and the growing body of research supporting its therapeutic potential make it a molecule worth watching in the coming years of drug discovery and development.

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Amadis Chemical Company Limited
(CAS:41958-06-9)2-(trifluoromethyl)quinolin-5-ol
A1029441
Purity:99%/99%/99%
Quantity:1g/250mg/100mg
Price ($):1268.0/489.0/307.0
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